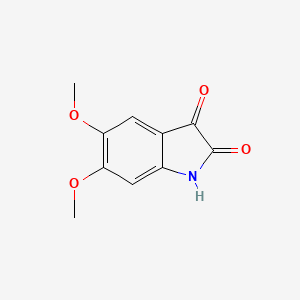

5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione

CAS No.: 4722-81-0

Cat. No.: VC7337111

Molecular Formula: C10H9NO4

Molecular Weight: 207.185

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4722-81-0 |

|---|---|

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.185 |

| IUPAC Name | 5,6-dimethoxy-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C10H9NO4/c1-14-7-3-5-6(4-8(7)15-2)11-10(13)9(5)12/h3-4H,1-2H3,(H,11,12,13) |

| Standard InChI Key | HBNMEXSXIIAELS-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=O)C(=O)N2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5,6-Dimethoxy-2,3-dihydro-1H-indole-2,3-dione belongs to the indole-2,3-dione (isatin) family, distinguished by two methoxy groups at positions 5 and 6. The IUPAC name is 5,6-dimethoxy-1H-indole-2,3-dione, and its structure consists of a bicyclic framework with a fused benzene and pyrrole ring. The methoxy groups enhance electron density, influencing its reactivity and interaction with biological targets .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 4722-81-0 |

| Molecular Formula | |

| Molecular Weight | 207.185 g/mol |

| IUPAC Name | 5,6-dimethoxy-1H-indole-2,3-dione |

Synthesis and Functionalization

Primary Synthesis Routes

The synthesis of 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione typically begins with functionalization of the indole nucleus. Two principal methods are documented:

-

Methoxy Group Introduction via Alkylation:

Indole is treated with methanol and chloromethane under catalytic conditions (e.g., -etherate) to introduce methoxy groups at positions 5 and 6. Subsequent oxidation of the pyrrole ring using potassium permanganate () yields the dione structure. -

Michael Addition Pathway:

5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-indole undergoes Michael addition with aromatic amines, followed by oxidative cyclization to form the dione moiety. This method allows for modular substitution patterns.

Derivative Synthesis

The compound serves as a precursor for diverse derivatives. For instance, reduction with sodium borohydride () produces the corresponding diol, while nucleophilic substitution at the carbonyl groups can generate thioamide or hydrazone analogs.

Biological Activities and Mechanisms

Antimicrobial and Anticancer Properties

Indole derivatives are renowned for broad-spectrum antimicrobial activity. The electron-withdrawing carbonyl groups and methoxy substituents in 5,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione may disrupt microbial cell membranes or interfere with DNA gyrase. Preliminary studies on similar compounds also suggest apoptosis-inducing effects in cancer cells, though specific mechanisms remain under investigation.

Chemical Reactivity and Applications

Oxidation and Reduction Reactions

The diketone moiety undergoes facile reduction to form diols or monoalcohols. Conversely, oxidation with strong agents like nitric acid can introduce nitro groups, enhancing electrophilicity for subsequent substitutions.

Role in Material Science

The planar aromatic system and methoxy groups make this compound a candidate for organic semiconductors. Its ability to form charge-transfer complexes with electron-deficient molecules is being explored in photovoltaic applications.

Comparative Analysis with Analogous Compounds

Positional Isomers: 4,6-Dimethoxy Variant

The 4,6-dimethoxy isomer (CAS 21544-81-0) shares the same molecular formula but differs in methoxy placement. This positional variance alters electronic distribution, rendering the 4,6-isomer less reactive in electrophilic substitutions but more stable under acidic conditions .

Parent Compound: Isatin

Isatin (indole-2,3-dione, CAS 91-56-5) lacks methoxy groups, resulting in lower electron density and reduced solubility in nonpolar solvents. The addition of methoxy groups in 5,6-dimethoxy derivatives significantly enhances their bioavailability and interaction with hydrophobic protein pockets .

Research Applications and Future Directions

Drug Discovery

The compound’s scaffold is being leveraged to develop AChE inhibitors for Alzheimer’s disease and antimicrobial agents targeting resistant strains. Structure-activity relationship (SAR) studies focus on optimizing methoxy and carbonyl group interactions .

Catalytic and Sensing Applications

Functionalized derivatives are being tested as ligands in asymmetric catalysis. Additionally, their fluorescence properties are under evaluation for chemical sensing platforms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume